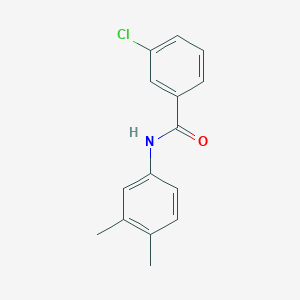![molecular formula C20H16INO B404201 N-(4-IODO-2-METHYLPHENYL)-[1,1'-BIPHENYL]-4-CARBOXAMIDE](/img/structure/B404201.png)
N-(4-IODO-2-METHYLPHENYL)-[1,1'-BIPHENYL]-4-CARBOXAMIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-IODO-2-METHYLPHENYL)-[1,1'-BIPHENYL]-4-CARBOXAMIDE is an organic compound that belongs to the class of biphenyl carboxamides. This compound is characterized by the presence of an iodine atom at the 4-position and a methyl group at the 2-position of the phenyl ring, which is attached to a biphenyl-4-carboxamide moiety. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-IODO-2-METHYLPHENYL)-[1,1'-BIPHENYL]-4-CARBOXAMIDE typically involves the iodination of a precursor compound followed by amide formation. One common method involves the reaction of 4-iodo-2-methylphenylamine with biphenyl-4-carboxylic acid in the presence of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired amide bond.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process may be optimized for higher yields and purity, and may include steps such as recrystallization and purification using chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-IODO-2-METHYLPHENYL)-[1,1'-BIPHENYL]-4-CARBOXAMIDE can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the iodine atom or other functional groups.
Cyclization Reactions: The compound can undergo intramolecular cyclization to form lactams.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and other nucleophiles.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Oxidation Products: Oxidized derivatives with altered functional groups.
Cyclization Products: Lactams formed through intramolecular cyclization.
Aplicaciones Científicas De Investigación
N-(4-IODO-2-METHYLPHENYL)-[1,1'-BIPHENYL]-4-CARBOXAMIDE has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Used in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of N-(4-IODO-2-METHYLPHENYL)-[1,1'-BIPHENYL]-4-CARBOXAMIDE involves its interaction with specific molecular targets. The iodine atom and the biphenyl carboxamide moiety play crucial roles in its binding affinity and specificity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and molecular targets may vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
- N-(4-iodo-2-methylphenyl)benzamide
- N-(4-iodo-2-methylphenyl)phenylacetamide
- N-(4-iodo-2-methylphenyl)benzoic acid
Uniqueness
N-(4-IODO-2-METHYLPHENYL)-[1,1'-BIPHENYL]-4-CARBOXAMIDE is unique due to the presence of both the iodine atom and the biphenyl carboxamide moiety. This combination imparts distinct chemical properties, such as higher reactivity in substitution reactions and potential for intramolecular cyclization. These properties make it a valuable compound for various scientific research applications .
Propiedades
Fórmula molecular |
C20H16INO |
|---|---|
Peso molecular |
413.3g/mol |
Nombre IUPAC |
N-(4-iodo-2-methylphenyl)-4-phenylbenzamide |
InChI |
InChI=1S/C20H16INO/c1-14-13-18(21)11-12-19(14)22-20(23)17-9-7-16(8-10-17)15-5-3-2-4-6-15/h2-13H,1H3,(H,22,23) |
Clave InChI |
SCWCMHLQWRFKFI-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)I)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
SMILES canónico |
CC1=C(C=CC(=C1)I)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-[2-(benzyloxy)phenyl]-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B404124.png)
![8-[(2-chloroethyl)sulfanyl]-3-methyl-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B404125.png)
![4-ethoxy-N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B404128.png)
![N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]-4-ethoxybenzamide](/img/structure/B404129.png)
![8-[(4-chlorobenzyl)sulfanyl]-3-methyl-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B404130.png)
![3-[(5Z)-5-[(4-methoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}propanamide](/img/structure/B404132.png)
![ethyl 3-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]amino}benzoate](/img/structure/B404133.png)




